(R)-2-(Morpholin-3-yl)ethanol hydrochloride
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Overview
Description
®-2-(Morpholin-3-yl)ethanol hydrochloride is a chiral compound that features a morpholine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Morpholin-3-yl)ethanol hydrochloride typically involves the reaction of morpholine with an appropriate chiral precursor. One common method is the reduction of ®-2-(Morpholin-3-yl)acetaldehyde using a reducing agent such as sodium borohydride in the presence of hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for ®-2-(Morpholin-3-yl)ethanol hydrochloride often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Morpholin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-2-(Morpholin-3-yl)acetaldehyde.
Reduction: Reduction of the compound can yield ®-2-(Morpholin-3-yl)methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: ®-2-(Morpholin-3-yl)acetaldehyde
Reduction: ®-2-(Morpholin-3-yl)methanol
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
®-2-(Morpholin-3-yl)ethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(Morpholin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring is known to interact with various biological pathways, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Morpholin-3-yl)ethanone hydrochloride
- ®-Morpholin-3-ylmethanol hydrochloride
Uniqueness
®-2-(Morpholin-3-yl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of both a morpholine ring and an ethanol moiety. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Properties
IUPAC Name |
2-[(3R)-morpholin-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQCAEIOQZDQPV-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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